2-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
Description
2-Chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide is a tricyclic benzamide derivative featuring a complex azatricyclo core fused with a 2-chlorobenzamide substituent. Its unique structure combines a rigid polycyclic framework with electrophilic substituents, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-15-10-13(21-18(23)14-6-2-3-7-16(14)20)9-12-5-4-8-22(17(12)15)19(11)24/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWBULTYTICJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide typically involves multi-step organic reactions. One common approach is the reaction of 3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce oxides or reduced derivatives, respectively .
Scientific Research Applications
The compound 2-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide is a complex organic molecule that has garnered interest for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, including synthesized pathways, biological activities, and comparative analyses with similar compounds.
Molecular Formula
- Molecular Formula : C19H17ClN2O2
- Molecular Weight : 340.8 g/mol
Structural Characteristics
The compound features a benzamide core with a unique azatricyclo structure and a chloro substituent, which may influence its reactivity and interaction with biological targets.
Medicinal Chemistry
The unique structure of this compound suggests potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that compounds with similar azatricyclo structures can inhibit cancer cell proliferation by interacting with specific enzymes involved in cell cycle regulation.
- Antimicrobial Properties : The presence of the chloro group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics.
Material Science
The compound's stability and unique structural features make it suitable for applications in material science:
- Polymer Synthesis : The benzamide moiety can be utilized to synthesize polymers with enhanced thermal stability and mechanical properties.
- Coatings and Films : Due to its chemical properties, it may be used in formulating coatings that require resistance to solvents and high temperatures.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Azatricyclo Core : This involves cyclization reactions starting from simpler precursors.
- Coupling Reaction : The azatricyclo core is coupled with the chloro-substituted benzamide using coupling agents under controlled conditions.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Similar Compounds
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| This compound | Chloro-substituted benzamide with azatricyclo core | Anticancer, antimicrobial |
| 4-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide | Similar structure but different substituents | Similar biological activities |
Uniqueness
The combination of the dichloro substitution and azatricyclo structure provides distinct chemical properties that may lead to novel biological activities not found in other compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Key Observations :
- Thermal Stability : Benzodithiazine derivatives () exhibit high decomposition temperatures (>270°C), likely due to strong SO₂ and hydrogen-bonding interactions .
Pharmacological Potential
- Epigenetic Modulation: highlights the use of similarity indexing (Tanimoto coefficient) to compare phytocompounds with HDAC inhibitors like SAHA.
- Enzyme Inhibition : Benzodithiazines () often target enzymes via sulfur-oxygen or nitrogen interactions, suggesting the target’s chloro and amide groups may confer analogous binding modes .
Biological Activity
2-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 340.8 g/mol. It features a chloro group and a tricyclic system, contributing to its unique reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClN₂O₂ |
| Molecular Weight | 340.8 g/mol |
| CAS Number | 903295-79-4 |
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or alter the function of these targets, leading to various pharmacological effects. Ongoing research aims to elucidate the exact pathways involved in its action .
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties against a range of bacteria and fungi:
| Microorganism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.004 | 0.008 |
| S. aureus | 0.015 | 0.030 |
| B. cereus | 0.015 | 0.030 |
| En. cloacae | 0.004 | 0.008 |
The most active compound exhibited MIC values significantly lower than standard antibiotics like ampicillin .
Anticancer Activity
Preliminary studies have suggested potential anticancer properties for this compound class through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth in animal models . The specific pathways and targets remain under investigation.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluating various derivatives showed that compounds similar to this compound demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics .
- In Vivo Anticancer Studies : Animal model studies indicated that the compound could reduce tumor size significantly in treated groups compared to controls, suggesting its potential as an anticancer agent .
Q & A
Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?
- Models :
- Pharmacokinetics : Rodent studies with IV/PO administration; measure AUC, Cₘₐₓ, and t₁/₂ via LC-MS/MS .
- Toxicity : Zebrafish embryo assay (LC₅₀) and murine hepatocyte viability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
